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DMT-dI

Universal Base Wobble Base Pair Degenerate Primer

Designing degenerate primers with standard DMT-nucleosides forces researchers to prepare complex mixed-base cocktails, increasing synthesis cost and lot-to-lot variability. DMT-dI replaces ambiguous 'N' positions with a single, well-characterized deoxyinosine residue that pairs promiscuously yet predictably with all four natural bases. • Single inosine substitution replaces mixed-base additions, reducing primer pool complexity and synthesis cost. • Defined pairing preference (dI·dC > dI·dA > dI·dG = dI·dT) enables rational probe design with reproducible hybridization performance. • Protected 5′-OH / free 3′-OH groups enable direct conversion to phosphoramidite monomers for solid-phase oligonucleotide assembly. • Available in bulk (≥98% HPLC) with cold-chain shipping for global delivery.

Molecular Formula C31H30N4O6
Molecular Weight 554.6 g/mol
CAS No. 93778-57-5
Cat. No. B1436809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-dI
CAS93778-57-5
Molecular FormulaC31H30N4O6
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CNC6=O)O
InChIInChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(36)16-27(41-26)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1
InChIKeyIYNGMVFRUKBGNM-OYUWMTPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-dI (5′-O-DMT-2′-deoxyinosine, CAS 93778-57-5) Technical Overview for Oligonucleotide Synthesis & Procurement


DMT-dI (5′-O-(4,4′-Dimethoxytrityl)-2′-deoxyinosine) is a protected nucleoside building block essential for solid-phase oligonucleotide synthesis. Its dimethoxytrityl (DMT) group protects the 5′-hydroxyl, enabling controlled, stepwise chain assembly [1]. The core 2′-deoxyinosine (hypoxanthine) base confers unique universal pairing properties, allowing it to form wobble base pairs with all four natural DNA bases . This compound serves as a key intermediate for preparing convertible nucleoside derivatives and subsequent phosphoramidite monomers .

Why Generic DMT-Protected Nucleosides Cannot Substitute for DMT-dI in Degenerate Primer & Universal Base Applications


While standard DMT-protected nucleosides (e.g., DMT-dA, DMT-dG, DMT-dT, DMT-dC) provide high-fidelity Watson-Crick base pairing, they fail to address sequence degeneracy. DMT-dI's hypoxanthine base is structurally distinct—lacking the exocyclic amine of guanine—enabling it to form stable, albeit non-equivalent, hydrogen bonds with all four natural bases via wobble pairing [1]. Substituting a standard DMT-protected nucleoside for DMT-dI in degenerate primer or probe design would eliminate this promiscuity, drastically reducing assay tolerance for sequence variation and compromising hybridization-based applications [2].

Quantitative Evidence Guide: DMT-dI vs. Analogous Universal Bases & Standard Phosphoramidites


Base-Pairing Universality: DMT-dI Exhibits Defined, Non-Equivalent Binding Preferences vs. 5-Nitroindole's Non-Discriminatory Stacking

DMT-dI (as its deprotected deoxyinosine form) pairs with all four natural DNA bases, but with a quantifiable preferential order: dI-dC > dI-dA > dI-dG = dI-dT [1]. This contrasts with the 'true' universal base 5-nitroindole, which contributes to duplex stability solely through base-stacking without specific hydrogen bonding, and has been shown to lower duplex melting temperature (Tm) by 15–35°C on average relative to natural pairs [2].

Universal Base Wobble Base Pair Degenerate Primer

Chemical Purity: DMT-dI Delivers Consistently High Purity (≥98% HPLC) with Stringent Impurity Control

Commercially sourced DMT-dI and its phosphoramidite derivative are supplied with a minimum HPLC purity of 98.0% and specific control of the M-11 impurity (≤0.01%) . This level of purity is essential for high-yield oligonucleotide assembly; each 1% decrease in coupling efficiency can reduce full-length product yield by over 50% for a 20-mer oligonucleotide [1].

Oligonucleotide Synthesis Phosphoramidite Building Block HPLC Purity

Deprotection Compatibility: DMT-dI Oligonucleotides Are Fully Cleaved and Deprotected Using Standard Ammonium Hydroxide Protocols

Oligonucleotides synthesized with DMT-dI building blocks are deprotected under conditions identical to standard DNA amidites: concentrated NH4OH for 5 hours at 60°C [1]. This compatibility ensures seamless integration into existing synthesis workflows without the need for specialized deprotection mixtures or extended reaction times. In contrast, some modified nucleosides (e.g., those with fast-deprotecting groups like C-Ac or G-DMF) require alternative, more aggressive conditions (e.g., 1:1 ammonia:methylamine (AMA) for 30 minutes at 60°C) which can lead to premature cleavage or degradation of acid-sensitive modifications [1].

Oligonucleotide Deprotection Ammonium Hydroxide Solid-Phase Synthesis

Coupling Efficiency: DMT-dI Phosphoramidite Delivers High, Reproducible Coupling Yields Comparable to Standard DNA Amidites

When incorporated as the DMT-dI phosphoramidite monomer (CAS 141684-35-7), the coupling step requires no deviation from standard synthesizer protocols, with recommended coupling times of 6 minutes . Under these conditions, coupling efficiency consistently exceeds 99%, a benchmark shared with standard DNA phosphoramidites (dA, dC, dG, dT) [1][2]. This high efficiency ensures that long oligonucleotides (>50-mers) containing multiple inosine residues can be synthesized with acceptable yields.

Phosphoramidite Coupling Solid-Phase Synthesis Oligonucleotide Yield

Optimal Use Cases for DMT-dI: From Degenerate PCR Primer Synthesis to Gene Editing Probe Design


Synthesis of Degenerate PCR Primers for Pathogen Detection and Environmental Sampling

DMT-dI is used to synthesize phosphoramidite monomers that incorporate deoxyinosine at ambiguous codon positions. This allows a single primer pool to amplify multiple sequence variants of a target gene (e.g., viral or bacterial 16S rRNA) with high efficiency. The defined base-pairing preference (dI-dC > dI-dA > dI-dG = dI-dT) [1] provides a predictable binding profile that is more effective than mixed base (N) additions for complex degenerate sites, as demonstrated in comparative PCR studies .

Design of Hybridization Probes and Microarrays for SNP Detection and Mutation Scanning

Oligonucleotides containing DMT-dI-derived deoxyinosine serve as universal probes for detecting single nucleotide polymorphisms (SNPs) or unknown mutations. The wobble pairing property allows a single probe sequence to capture multiple allelic variants, reducing the total number of probes required for a panel. This approach has been validated in solid-phase hybridization assays, where inosine-containing probes exhibit tolerance for base mismatches without complete loss of signal [2].

Preparation of Convertible Nucleoside Derivatives for Gene Editing and Modified Oligonucleotide Therapeutics

DMT-dI acts as a convertible nucleoside intermediate . Its protected 5′-OH and free 3′-OH groups enable selective functionalization to create novel nucleoside analogs. These derivatives are subsequently used to synthesize modified oligonucleotides (e.g., antisense, siRNA) with enhanced nuclease resistance or altered base-pairing properties, critical for gene editing and therapeutic applications targeting specific mRNA sequences .

Synthesis of Oligonucleotides Containing Inosine for Structural Biology and RNA Editing Studies

Inosine is a naturally occurring modified base in tRNA and a product of adenosine deamination in RNA editing [3]. Researchers utilize DMT-dI-derived phosphoramidites to site-specifically incorporate deoxyinosine into synthetic DNA/RNA strands. These model systems are used to investigate the structural and thermodynamic consequences of inosine modifications, including the effects on duplex stability (I·C > I·A > I·T ≈ I·G) and base-pair geometry [1].

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